Diphenyl phenylphosphonite

Description

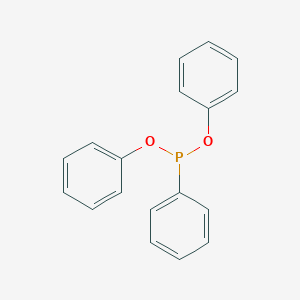

Structure

3D Structure

Properties

IUPAC Name |

diphenoxy(phenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15O2P/c1-4-10-16(11-5-1)19-21(18-14-8-3-9-15-18)20-17-12-6-2-7-13-17/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKPLZDCTKREIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(C2=CC=CC=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90286098 | |

| Record name | Diphenyl phenylphosphonite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13410-61-2 | |

| Record name | NSC43792 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenyl phenylphosphonite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Purification of Diphenyl Phenylphosphonite

This guide details the technical synthesis, purification, and characterization of Diphenyl phenylphosphonite (CAS 3279-04-7), a critical trivalent phosphorus intermediate used in ligand design and organometallic catalysis.

Executive Summary

Diphenyl phenylphosphonite (

This guide presents a scalable, self-validating synthesis protocol based on the nucleophilic substitution of phenylphosphonous dichloride with phenol under anhydrous conditions.

Chemical Basis & Reaction Mechanism

The synthesis proceeds via the nucleophilic attack of the phenoxide oxygen (generated in situ or assisted by base) on the electrophilic phosphorus center of phenylphosphonous dichloride (

Reaction Equation:

Key Mechanistic Considerations

-

Moisture Sensitivity: The P-O-C bond in phosphonites is susceptible to hydrolysis, yielding phenylphosphonous acid (

) and phenol. All reagents must be anhydrous. -

Oxidation Potential: As a P(III) species, the product can oxidize to the phosphonate (

) upon exposure to air. An inert atmosphere ( -

Stoichiometry: A slight excess of base is recommended to ensure complete removal of HCl, as residual acid promotes disproportionation.

Reaction Scheme Diagram

Caption: Nucleophilic substitution pathway for the synthesis of Diphenyl phenylphosphonite.

Experimental Protocol

Safety Warning:

Materials & Equipment

| Component | Specification | Role |

| Phenylphosphonous dichloride | >98%, distilled | Electrophilic Phosphorus Source |

| Phenol | >99%, crystalline, dry | Nucleophile |

| Triethylamine ( | Dried over KOH/CaH2 | HCl Scavenger |

| Toluene or Diethyl Ether | Anhydrous (Na/Benzophenone) | Solvent |

| Schlenk Line | Vacuum/Argon manifold | Inert Atmosphere Control |

Synthesis Procedure

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and inert gas inlet. Flush with Argon.

-

Solvent & Nucleophile: Charge the flask with Phenol (18.8 g, 0.20 mol) and Anhydrous Toluene (200 mL) . Add Triethylamine (22.2 g, 0.22 mol, 1.1 eq) . Stir until the phenol is fully dissolved.

-

Cooling: Cool the reaction mixture to 0°C using an ice/salt bath.

-

Addition: Dilute Phenylphosphonous dichloride (17.9 g, 0.10 mol) in 20 mL of toluene in the addition funnel. Add this solution dropwise over 45–60 minutes .

-

Observation: A voluminous white precipitate of triethylamine hydrochloride will form immediately.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours (or overnight) to ensure completion.

-

Workup:

-

Filter the mixture through a Schlenk frit (under Argon) or a pad of Celite to remove the amine salt.

-

Wash the filter cake with 2 x 20 mL dry toluene.

-

Combine the filtrates.[1]

-

Purification Workflow (Vacuum Distillation)

Direct distillation is the only reliable method to obtain high-purity material, as column chromatography often leads to hydrolysis or oxidation on the silica surface.

-

Concentration: Remove the solvent (toluene) under reduced pressure (rotary evaporator connected to a high-vacuum pump, or directly on the Schlenk line) at <40°C.

-

Distillation: Transfer the viscous residue to a short-path distillation apparatus.

-

Fractionation:

-

Fore-run: Discard low boilers (residual solvent, phenol traces).

-

Main Fraction: Collect the product at High Vacuum (<1 mmHg) .

-

Expected Boiling Point: ~160–180°C at 0.5 mmHg (Extrapolated from analogues; requires strong vacuum).

-

Note: If using a diffusion pump (10

mmHg), boiling point may drop to ~120–130°C.

-

Caption: Purification workflow ensuring removal of amine salts and solvent prior to isolation.

Characterization & Quality Control

The purity of Diphenyl phenylphosphonite is best determined by

| Analytical Method | Expected Result | Interpretation |

| Target Product (P | ||

| Oxidation By-product (Phosphonate). Indicates air exposure. | ||

| Triphenyl Phosphite . Indicates ligand exchange or impure starting material. | ||

| Physical State | Colorless to pale yellow oil | Darkening indicates decomposition or oxidation. |

Expert Insight: The chemical shift of

Storage and Handling

-

Atmosphere: Store strictly under Nitrogen or Argon.

-

Container: Schlenk flask or sealed ampoule.

-

Shelf Life: 6–12 months if kept anhydrous.

-

Troubleshooting: If the liquid turns cloudy, it has likely hydrolyzed. Redistillation is required.[1]

References

-

Murphy-Jolly, M. B., et al. "The synthesis of tris(perfluoroalkyl)phosphines." Chemical Communications, 2005. (Describes synthesis of PhP(OPh)2 from PhPCl2).

-

Kawasaki, M., et al. "Enantioselective Allylation of Aldehydes." Angewandte Chemie Int.[2] Ed., 2008.[2] (Utilization of Diphenyl phenylphosphonite).

-

Bhattacharya, A. K., et al. "Michaelis-Arbuzov reaction of triaryl phosphites." Arkivoc, 2004. (Discusses thermal stability and Arbuzov rearrangement of aryl phosphonites).

-

Reich, H. J. "31P NMR Chemical Shifts." University of Wisconsin-Madison. (Reference for 31P NMR shifts of phosphonites vs phosphonates).

Sources

An In-depth Technical Guide to the Characterization of Diphenyl Phenylphosphonite using ¹H and ³¹P NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Architecture of Diphenyl Phenylphosphonite

Diphenyl phenylphosphonite [(C₆H₅O)₂P(C₆H₅)] is a significant organophosphorus compound utilized in a variety of chemical syntheses, including as a ligand in catalysis and as a precursor for other valuable phosphorus-containing molecules. Its precise molecular structure and purity are paramount for its effective application. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for the unambiguous characterization of such compounds. This guide provides a comprehensive exploration of the principles and practical application of ¹H (proton) and ³¹P (phosphorus) NMR spectroscopy for the definitive characterization of diphenyl phenylphosphonite. As a technique with high sensitivity and structural resolution, NMR provides critical insights into the chemical environment of individual atoms, enabling confirmation of the molecular identity and assessment of sample purity.[1][2]

The Power of Multinuclear NMR: A Synergistic Approach

While ¹H NMR provides detailed information about the proton environments within the phenyl rings, ³¹P NMR offers a direct and highly sensitive window into the electronic environment of the phosphorus atom. The combination of these two NMR techniques provides a holistic and definitive characterization of the molecule. ³¹P is a 100% naturally abundant, spin ½ nucleus, making it an excellent candidate for NMR analysis.[3] Its large chemical shift dispersion provides clear and often simple spectra, which are highly sensitive to the oxidation state and coordination environment of the phosphorus atom.[2][4]

Experimental Protocols: A Self-Validating Workflow

The integrity of NMR data is fundamentally reliant on meticulous sample preparation and the appropriate selection of experimental parameters. The following protocol is designed to be a self-validating system, ensuring high-quality, reproducible results.

Step-by-Step Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the diphenyl phenylphosphonite sample. Deuterated chloroform (CDCl₃) is a common and effective choice. The deuterated solvent prevents the large solvent proton signal from overwhelming the analyte signals.

-

Sample Concentration: Prepare a solution of approximately 5-10 mg of diphenyl phenylphosphonite in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. This concentration range typically provides a good signal-to-noise ratio without causing issues with sample viscosity or solubility.

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) for ¹H NMR can be added. For ³¹P NMR, an external standard of 85% phosphoric acid (H₃PO₄) is conventionally used and set to 0 ppm.[5]

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube. Insoluble particles can degrade the quality of the NMR spectrum.

NMR Spectrometer Setup and Data Acquisition

The following are general guidelines for acquiring ¹H and ³¹P NMR spectra. Instrument-specific parameters may need to be optimized.

For ¹H NMR Spectroscopy:

-

Spectrometer Frequency: A spectrometer with a proton frequency of 300 MHz or higher is recommended for good spectral dispersion.

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 1-2 seconds allows for the full relaxation of the protons between scans.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

For ³¹P NMR Spectroscopy:

-

Spectrometer Frequency: The phosphorus frequency will be determined by the ¹H frequency of the spectrometer (e.g., approximately 121.5 MHz on a 300 MHz instrument).

-

Pulse Sequence: A proton-decoupled single-pulse experiment is standard practice. Proton decoupling simplifies the spectrum by removing the effects of J-coupling between phosphorus and protons, resulting in a single sharp peak for each unique phosphorus environment.[3][4]

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A longer relaxation delay of 5-10 seconds is often necessary for ³¹P nuclei due to their generally longer relaxation times, ensuring quantitative results if needed.

-

Number of Scans: 64 to 128 scans are commonly acquired to achieve a good signal-to-noise ratio, as ³¹P is less sensitive than ¹H.[4]

Data Interpretation: Decoding the Spectra

The interpretation of the ¹H and ³¹P NMR spectra provides the definitive structural confirmation of diphenyl phenylphosphonite.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of diphenyl phenylphosphonite is expected to show signals in the aromatic region, typically between 7.0 and 8.0 ppm. The protons on the three phenyl rings will exhibit complex multiplet patterns due to spin-spin coupling with neighboring protons and potentially with the phosphorus atom.

-

Chemical Shift: The exact chemical shifts of the aromatic protons are influenced by the electronic effects of the phosphorus atom and the attached oxygen atoms.

-

Integration: The integration of the signals in the aromatic region should correspond to the total number of protons on the three phenyl rings (15 protons).

-

Multiplicity: The signals will appear as complex multiplets due to proton-proton (³JHH) and proton-phosphorus (JHP) couplings. The magnitude of these coupling constants provides valuable structural information. Two-bond (²JPH) and three-bond (³JPH) couplings are commonly observed in such systems.[6]

³¹P NMR Spectrum Analysis

The proton-decoupled ³¹P NMR spectrum of diphenyl phenylphosphonite is expected to show a single, sharp signal, confirming the presence of a single phosphorus environment.

-

Chemical Shift: The chemical shift of the phosphorus atom in phosphonites typically falls within a characteristic range. For P(OR)₃ type compounds, the chemical shift is generally in the range of +125 to +145 ppm.[5] The specific chemical shift for diphenyl phenylphosphonite will be influenced by the electronic properties of the phenyl and phenoxy groups attached to the phosphorus atom. The chemical shift range for P(III) derivatives can be broad, from approximately 50 to 200 ppm.[7]

Quantitative Data Summary

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration |

| ¹H (Aromatic) | ~7.0 - 8.0 | Complex Multiplet | 15H |

| ³¹P | ~+125 to +145[5] | Singlet (with ¹H decoupling) | - |

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the characterization process, from sample preparation to final data interpretation.

Caption: Workflow for the NMR characterization of diphenyl phenylphosphonite.

Trustworthiness and Self-Validation

The described protocol incorporates several self-validating checks:

-

Consistency between ¹H and ³¹P Data: The information gleaned from both spectra must be consistent with the proposed structure. For instance, the presence of a single peak in the ³¹P NMR spectrum corroborates the existence of a single phosphorus environment, which should be reflected in the coupling patterns observed in the ¹H NMR spectrum.

-

Comparison with Reference Data: The obtained chemical shifts should be compared with literature values for diphenyl phenylphosphonite or structurally similar compounds to ensure accuracy.

-

Purity Assessment: The absence of significant impurity peaks in both the ¹H and ³¹P NMR spectra provides a high degree of confidence in the sample's purity.

Conclusion: A Definitive Analytical Strategy

The synergistic use of ¹H and ³¹P NMR spectroscopy provides a robust and definitive method for the characterization of diphenyl phenylphosphonite. This in-depth guide has detailed the experimental protocols and data interpretation strategies necessary for researchers, scientists, and drug development professionals to confidently verify the structure and purity of this important organophosphorus compound. The application of these techniques ensures the quality and reliability of materials used in subsequent research and development endeavors.

References

-

Layered metal(IV) phosphonate materials: Solid-state 1 H, 13 C, 31 P NMR spectra and NMR relaxation. PubMed. [Link]

-

The NMR spin–spin coupling constant 1J(31P,1H) in an isolated PH3 molecule. Physical Chemistry Chemical Physics. [Link]

-

Diphenylphosphine - Optional[31P NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]

-

31P chemical shifts. Steffen's Chemistry Pages. [Link]

-

31 Phosphorus NMR. NMR Service. [Link]

-

31 P NMR of phenyl diphenylphosphinite, C 6 H 5 OPPh 2 , 1. ResearchGate. [Link]

-

Diphenylphosphine - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. [Link]

-

Nuclear magnetic resonance studies on the conformation of five-membered ring phosphites and related compounds. ACS Publications. [Link]

-

On the Signs and Magnitudes of 13C-31P Spin-Spin Coupling Constants in Triphenylphosphine. ResearchGate. [Link]

-

P-31 NMR Data for Protonated Trialkyl Phosphines. ResearchGate. [Link]

-

1 H NMR of diphenylphosphino amide C 6 H 5 NHPPh 2 , 3. ResearchGate. [Link]

-

1 J(P-H) coupling constants for phosphonates 9-15. ResearchGate. [Link]

-

Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. PMC. [Link]

-

Analyzes of alkyl phosphonate mixtures. JEOL Ltd. [Link]

-

Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Nanalysis. [Link]

-

Characterizing Phosphorus in Environmental and Agricultural Samples by 31P Nuclear Magnetic Resonance Spectroscopy. ResearchGate. [Link]

-

pH measurements by 31p NMR in bacterial suspensions using phenyl phosphonate as a probe. PubMed. [Link]

-

Phosphorus-31 Nuclear Magnetic Resonance Spectral Assignments of Phosphorus Compounds in Soil NaOH–EDTA Extracts. Research@Lincoln. [Link]

-

31P NMR Study on Some Phosphorus-Containing Compounds. ResearchGate. [Link]

-

Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Royal Society of Chemistry. [Link]

-

1 H NMR Spectrum (1D, 200 MHz, H 2 O, predicted) (NP0307005). NP-MRD. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nmr.oxinst.com [nmr.oxinst.com]

- 3. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]

- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 5. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 6. echemi.com [echemi.com]

- 7. trilinkbiotech.com [trilinkbiotech.com]

An In-depth Technical Guide to the Spectroscopic Analysis of Diphenyl Phenylphosphonite

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize diphenyl phenylphosphonite. It is designed to offer not just data, but a deeper understanding of the principles behind the data, enabling researchers to confidently identify and analyze this important chemical entity.

Introduction: The Significance of Diphenyl Phenylphosphonite

Diphenyl phenylphosphonite, a trivalent organophosphorus compound, is a versatile building block in organic synthesis and a precursor to a wide range of more complex molecules, including ligands for catalysis and intermediates in drug discovery. Its unique electronic and steric properties, conferred by the presence of a phosphorus atom bonded to a phenyl group and two phenoxy groups, make it a valuable reagent. Accurate and thorough characterization of this compound is paramount to ensure purity, understand its reactivity, and guarantee the integrity of downstream applications. This guide will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—providing both expected data and the scientific rationale for their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Core

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organophosphorus compounds. For diphenyl phenylphosphonite, a combination of ³¹P, ¹³C, and ¹H NMR provides a complete picture of its molecular framework.

³¹P NMR Spectroscopy: The Phosphorus Fingerprint

The ³¹P nucleus, with a natural abundance of 100% and a spin of ½, provides a sharp and sensitive signal, making ³¹P NMR the definitive technique for characterizing phosphorus-containing compounds.[1][2]

Expected Chemical Shift: The ³¹P chemical shift of diphenyl phenylphosphonite is expected to fall within the characteristic range for trivalent phosphonites, which is typically between +125 and +145 ppm.[3] The precise chemical shift is influenced by the electronegativity of the directly attached oxygen and carbon atoms and the aromatic ring currents of the phenyl and phenoxy groups.

Causality Behind the Chemical Shift: The trivalent phosphorus in a phosphonite is relatively deshielded compared to phosphines due to the electron-withdrawing effect of the oxygen atoms. However, it is significantly more shielded (appears at a higher chemical shift) than pentavalent phosphorus compounds like phosphates and phosphonates. This distinct chemical shift range is a primary indicator of the +3 oxidation state of the phosphorus atom.[2]

Experimental Protocol: Acquiring a ³¹P NMR Spectrum

A detailed, step-by-step methodology for acquiring a high-quality ³¹P NMR spectrum is crucial, especially considering the potential air-sensitivity of trivalent phosphorus compounds.

-

Sample Preparation (in an inert atmosphere, e.g., glovebox):

-

Accurately weigh approximately 10-20 mg of diphenyl phenylphosphonite.

-

Dissolve the sample in 0.6-0.7 mL of a dry, deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean, dry NMR tube. The use of dry solvents is critical to prevent hydrolysis or oxidation.

-

Cap the NMR tube securely. For highly air-sensitive samples, a J. Young NMR tube or sealing with Parafilm® is recommended.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Tune and match the NMR probe to the ³¹P frequency.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a narrow and symmetrical lock signal, ensuring high resolution.

-

-

Acquisition Parameters:

-

Use a standard single-pulse experiment.

-

Employ proton decoupling (e.g., WALTZ-16) to simplify the spectrum to a singlet, unless P-H coupling information is desired.

-

Set the spectral width to cover the expected chemical shift range for organophosphorus compounds (e.g., -50 to 250 ppm).

-

Use a pulse angle of 30-45 degrees to allow for a shorter relaxation delay.

-

Set the relaxation delay (d1) to at least 1-2 seconds. For quantitative measurements, a longer delay (5 times the longest T1) is necessary.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Reference the spectrum to an external standard of 85% H₃PO₄ at 0.00 ppm.[4]

-

Integrate the signal if quantitative analysis is required.

-

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information on all the carbon atoms in the molecule and reveals important details about their connectivity to the phosphorus atom through P-C coupling.

Expected Chemical Shifts and P-C Coupling Constants:

| Carbon Atom | Expected Chemical Shift (ppm) | Expected P-C Coupling Constant (J) |

| C-P (ipso-carbon of the P-phenyl group) | 135-145 | ¹JPC ≈ 40-60 Hz |

| C-O (ipso-carbons of the phenoxy groups) | 150-155 | ²JPC ≈ 10-20 Hz |

| ortho-C (P-phenyl group) | 130-135 | ²JPC ≈ 15-25 Hz |

| meta-C (P-phenyl group) | 128-130 | ³JPC ≈ 5-10 Hz |

| para-C (P-phenyl group) | 130-133 | ⁴JPC ≈ 0-3 Hz |

| ortho-C (phenoxy groups) | 120-125 | ³JPC ≈ 5-10 Hz |

| meta-C (phenoxy groups) | 129-131 | ⁴JPC ≈ 0-3 Hz |

| para-C (phenoxy groups) | 124-127 | ⁵JPC ≈ 0-3 Hz |

Causality Behind the Spectral Features:

-

Chemical Shifts: The chemical shifts of the aromatic carbons are influenced by the electronegativity of the attached atoms (P and O) and the mesomeric effects within the phenyl rings. The ipso-carbons directly attached to phosphorus and oxygen appear at lower field (higher ppm values).

-

P-C Coupling: The magnitude of the through-bond coupling constant (J) between phosphorus and carbon depends on the number of bonds separating the two nuclei and the hybridization of the atoms involved.[5] The one-bond coupling (¹JPC) is the largest, followed by two-bond (²JPC) and three-bond (³JPC) couplings, which are invaluable for assigning the signals of the substituted phenyl rings.[6]

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The protocol for ¹³C NMR is similar to that for ³¹P NMR, with some key differences in acquisition parameters.

-

Sample Preparation: A more concentrated sample (30-50 mg) is generally required due to the lower natural abundance of ¹³C.

-

Instrument Setup: Tune and match the probe to the ¹³C frequency.

-

Acquisition Parameters:

-

Use a standard proton-decoupled pulse sequence.

-

Set the spectral width to cover the aromatic region (e.g., 100-160 ppm).

-

A longer acquisition time and a larger number of scans are typically needed to achieve a good signal-to-noise ratio.

-

-

Processing: Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR provides information on the number and types of protons and their relationship to neighboring atoms, including the phosphorus nucleus.

Expected Chemical Shifts and P-H Coupling Constants:

The aromatic protons of the phenyl and phenoxy groups will appear as complex multiplets in the region of 7.0-8.0 ppm. The protons on the P-phenyl group will show coupling to the phosphorus atom, with the ortho protons having the largest coupling constant (³JPH ≈ 5-10 Hz). The protons on the phenoxy groups will show much smaller, often unresolved, long-range coupling to the phosphorus.

Causality Behind the Spectral Features: The electron-withdrawing nature of the phosphorus and oxygen atoms deshields the aromatic protons, causing them to resonate at a relatively high chemical shift. The through-bond coupling to the phosphorus atom splits the signals of the nearby protons, providing valuable information for assigning the different aromatic rings.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: A sample concentration of 5-10 mg is usually sufficient.

-

Instrument Setup: Tune and match the probe to the ¹H frequency.

-

Acquisition Parameters:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the aromatic region (e.g., 6-9 ppm).

-

A small number of scans is typically sufficient.

-

-

Processing: Reference the spectrum to the residual solvent signal or an internal standard like TMS.

Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration |

| ~3060-3030 | C-H stretching (aromatic) |

| ~1590, 1490, 1450 | C=C stretching (aromatic ring) |

| ~1200-1160 | P-O-Ar stretching (asymmetric) |

| ~1024 | P-Ph stretching |

| ~950-850 | P-O-Ar stretching (symmetric) |

| ~750, 690 | C-H out-of-plane bending (aromatic) |

Causality Behind the Absorption Bands: The P-O-Ar and P-Ph bonds have characteristic stretching vibrations that appear in the fingerprint region of the IR spectrum. The asymmetric P-O-Ar stretch is typically strong and provides a good indication of the presence of the phenoxy groups. The P-Ph stretch is also a useful diagnostic peak. The aromatic C-H and C=C vibrations confirm the presence of the phenyl rings.

Experimental Protocol: Acquiring an FT-IR Spectrum

-

Sample Preparation:

-

Neat Liquid/Oil: If diphenyl phenylphosphonite is a liquid or low-melting solid, a thin film can be prepared between two KBr or NaCl plates.

-

KBr Pellet: If the sample is a solid, a few milligrams can be finely ground with dry KBr powder and pressed into a transparent pellet.

-

ATR (Attenuated Total Reflectance): A small amount of the sample can be placed directly on the ATR crystal. This is often the quickest and easiest method.

-

-

Instrument Setup:

-

Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract any atmospheric or instrumental absorptions.

-

-

Acquisition:

-

Place the prepared sample in the instrument's sample holder.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Expected Molecular Ion and Fragmentation:

-

Molecular Ion (M⁺•): For diphenyl phenylphosphonite (C₁₈H₁₅O₂P), the exact mass of the molecular ion is 294.0809 m/z. A high-resolution mass spectrometer should be able to confirm this mass with high accuracy.

-

Major Fragmentation Pathways: Under electron ionization (EI), the molecular ion is expected to undergo fragmentation. Common fragmentation pathways for organophosphorus compounds include the loss of neutral fragments. For diphenyl phenylphosphonite, key fragment ions would likely arise from:

-

Loss of a phenoxy radical (•OPh) to give an ion at m/z 201.

-

Loss of a phenyl radical (•Ph) to give an ion at m/z 217.

-

Rearrangements involving the phenyl and phenoxy groups.

-

Causality Behind Fragmentation: The fragmentation pattern is determined by the relative strengths of the chemical bonds and the stability of the resulting fragment ions and neutral species. The bonds to the phosphorus atom are often points of initial cleavage.

Experimental Protocol: Acquiring a Mass Spectrum (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of relatively volatile and thermally stable compounds like diphenyl phenylphosphonite.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 10-100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC-MS Instrument Setup:

-

GC:

-

Use a suitable capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl-methylpolysiloxane).

-

Set the injector temperature to ensure complete vaporization without thermal decomposition (e.g., 250 °C).

-

Program the oven temperature to achieve good separation from any impurities (e.g., start at a lower temperature and ramp up to a higher temperature).

-

-

MS:

-

Use electron ionization (EI) at 70 eV.

-

Set the mass range to scan from a low m/z (e.g., 40) to above the expected molecular weight (e.g., 350).

-

-

-

Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The instrument will automatically acquire mass spectra across the entire chromatogram.

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to identify the peak corresponding to diphenyl phenylphosphonite.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with a library of mass spectra if available.

-

Data Summary and Visualization

Summary of Expected Spectroscopic Data for Diphenyl Phenylphosphonite:

| Technique | Feature | Expected Value |

| ³¹P NMR | Chemical Shift (δ) | 125 - 145 ppm |

| ¹³C NMR | Chemical Shifts (δ) | Aromatic carbons: 120 - 155 ppm |

| P-C Coupling (J) | ¹JPC: 40-60 Hz; ²JPC: 10-25 Hz; ³JPC: 5-10 Hz | |

| ¹H NMR | Chemical Shifts (δ) | Aromatic protons: 7.0 - 8.0 ppm |

| P-H Coupling (J) | ³JPH (ortho): 5-10 Hz | |

| IR | Key Absorptions (cm⁻¹) | ~1200-1160 (P-O-Ar), ~1024 (P-Ph) |

| MS (EI) | Molecular Ion (m/z) | 294.0809 (exact mass) |

| Major Fragments (m/z) | 217, 201 |

Workflow for Spectroscopic Analysis of Diphenyl Phenylphosphonite:

Caption: Workflow for the comprehensive spectroscopic analysis of diphenyl phenylphosphonite.

Molecular Structure with Key Spectroscopic Correlations:

Sources

- 1. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 4. mdpi.com [mdpi.com]

- 5. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]

- 6. researchgate.net [researchgate.net]

Physical and chemical properties of Diphenyl phenylphosphonite

Executive Summary

Diphenyl phenylphosphonite (CAS 13410-61-2) is a trivalent organophosphorus(III) ester characterized by the formula PhP(OPh)₂ . Unlike its pentavalent counterpart (diphenyl phenylphosphonate), this compound retains a reactive lone pair on the phosphorus atom, making it a versatile nucleophile and ligand in organic synthesis and homogeneous catalysis.

This guide provides a rigorous technical analysis of its physicochemical properties, synthesis protocols, and reactivity profiles. It is specifically designed for researchers utilizing this compound as a ligand in transition metal catalysis (e.g., Rh, Ru, Pd) or as a precursor for Michaelis-Arbuzov transformations in the synthesis of bioactive phosphinates.

Chemical Identity & Structural Analysis

Diphenyl phenylphosphonite is an ester of phenylphosphonous acid. Its P(III) center adopts a trigonal pyramidal geometry, rendering it susceptible to both nucleophilic attack (at P) and electrophilic oxidation.

| Identifier | Details |

| IUPAC Name | Diphenyl phenylphosphonite |

| Synonyms | Diphenoxy(phenyl)phosphane; Phenylphosphonous acid diphenyl ester |

| CAS Number | 13410-61-2 |

| Molecular Formula | C₁₈H₁₅O₂P |

| Molecular Weight | 294.28 g/mol |

| SMILES | c1ccc(cc1)P(Oc2ccccc2)Oc3ccccc3 |

| Structure Class | Phosphonite (P-O-C linkages with one P-C bond) |

Physical Properties Matrix

Note: P(III) esters are moisture-sensitive. Data below represents the pure, anhydrous compound.

| Property | Value / Characteristic | Context & Implications |

| Physical State | Colorless to pale yellow liquid | Viscous oil at room temperature; crystallizes only at very low temps. |

| Boiling Point | ~170–180 °C at 0.5 mmHg | High-boiling; requires high-vacuum distillation for purification. |

| Density | ~1.18 g/mL (Estimated) | Denser than water; sinks in aqueous biphasic washes. |

| Solubility | Soluble in DCM, Toluene, THF | Hydrolyzes rapidly in water/alcohols; strictly anhydrous handling required. |

| Oxidation State | Phosphorus(III) | Highly prone to oxidation to the phosphonate (P=O) in air. |

| ³¹P NMR Shift | δ ~159 ppm (in CDCl₃) | Distinctive downfield shift characteristic of P(III)-O environments. |

Synthesis & Manufacturing

The industrial and laboratory standard for synthesizing Diphenyl phenylphosphonite involves the nucleophilic substitution of Dichlorophenylphosphine (PhPCl₂) with Phenol (PhOH) in the presence of a tertiary amine base to scavenge the hydrogen chloride by-product.

Experimental Protocol: Schotten-Baumann Esterification

Reagents:

-

Dichlorophenylphosphine (1.0 equiv)

-

Phenol (2.05 equiv)

-

Triethylamine (Et₃N) or Pyridine (2.2 equiv)

-

Solvent: Anhydrous Toluene or Dichloromethane (DCM)

Workflow:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and N₂ inlet.

-

Solvation: Dissolve Phenol and Et₃N in anhydrous Toluene under N₂ atmosphere. Cool to 0 °C.

-

Addition: Dropwise add Dichlorophenylphosphine (diluted in Toluene) over 60 minutes. Exothermic reaction—maintain internal temp < 10 °C.

-

Reaction: Allow warming to room temperature (25 °C) and stir for 4–6 hours. A white precipitate of Et₃N·HCl will form immediately.

-

Workup:

-

Filter off the amine salt under inert atmosphere (Schlenk filtration recommended).

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Distill the residue under high vacuum (< 1 mmHg) to obtain Diphenyl phenylphosphonite as a colorless oil.

Figure 1: Synthesis pathway via nucleophilic substitution.

Chemical Reactivity & Mechanisms

A. The Michaelis-Arbuzov Rearrangement

This is the most critical reaction for drug development applications. Diphenyl phenylphosphonite reacts with alkyl halides (R-X) to form Phosphinates (P-C bonds), which are bioisosteres of amino acids and peptides.

-

Mechanism:

-

Nucleophilic Attack: The lone pair on Phosphorus attacks the alkyl halide (Sₙ2).

-

Intermediate: Formation of a quasi-phosphonium salt [Ph(PhO)₂P-R]⁺ X⁻.

-

Dealkylation: The halide anion attacks the phenyl group (or alkyl group if mixed esters) to expel the halide, forming the thermodynamically stable P=O bond.

-

Note: With phenyl esters, the second step requires higher temperatures (>180 °C) or catalytic activation (e.g., Lewis Acids) because the phenoxide is a poor leaving group compared to alkoxides.

-

B. Ligand Behavior in Catalysis

As a P(III) species, it serves as a π-acceptor ligand. It is less basic than triphenylphosphine but has a smaller cone angle, making it useful in:

-

Hydroformylation: Rhodium complexes.

-

Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura reactions.

C. Hydrolysis & Stability

-

Hydrolysis: Rapidly degrades in the presence of moisture to Phenylphosphonous acid and Phenol .

-

Reaction: PhP(OPh)₂ + 2 H₂O → PhP(OH)₂ + 2 PhOH

-

-

Oxidation: Spontaneously oxidizes in air to Diphenyl phenylphosphonate (PhP(O)(OPh)₂).

Figure 2: Primary reactivity pathways for Diphenyl phenylphosphonite.

Handling, Safety & Storage

-

Hazard Classification: Corrosive, Irritant.

-

Storage:

-

Atmosphere: Store strictly under Nitrogen or Argon .[1]

-

Temperature: 2–8 °C (Refrigerated) is recommended to retard oxidation.

-

Container: Schlenk flask or sealed ampoule.

-

-

Spill Management: Treat with an oxidizing agent (dilute bleach) to convert to the safer phosphonate/phosphate before disposal. Do not use water initially as it releases phenol.

References

-

ChemicalBook. (2023). Diphenyl phenylphosphonite - CAS 13410-61-2 Properties and Suppliers. Link

- Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 81(4), 415-430.

- Pudovik, A. N., & Konovalova, I. V. (1979). Addition of Phosphorus(III) Compounds to Unsaturated Systems. Synthesis, 1979(02), 81-96. (Reactivity of P-O-C systems).

-

Sigma-Aldrich. (2023). Safety Data Sheet: Organophosphorus Ligands. Link (General handling for P(III) esters).

-

PubChem. (2023). Compound Summary: Diphenyl phenylphosphonate (Oxidation Product). Link (For comparison of stability).

Sources

Mechanism of action of Diphenyl phenylphosphonite in organic reactions

An In-Depth Technical Guide to the Mechanism of Action of Diphenyl Phenylphosphonite in Organic Reactions

Abstract

This technical guide offers a comprehensive exploration of the mechanism of action of diphenyl phenylphosphonite and related trivalent phosphorus compounds in key organic transformations. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple reaction schemes to dissect the underlying principles governing the reactivity of the P(III) center. We will examine its role as a powerful nucleophile and oxygen acceptor in stoichiometric reactions like the Mitsunobu and Wittig reactions, and as a tunable ligand in transition metal-catalyzed cross-coupling. By integrating detailed mechanistic discussions, step-by-step experimental protocols, and visual process diagrams, this guide provides the field-proven insights necessary to effectively harness the synthetic potential of this versatile class of reagents.

The World of Organophosphorus(III) Reagents: A Primer

At the heart of many sophisticated organic reactions lies the unique reactivity of the phosphorus(III) center. Compounds like diphenyl phenylphosphonite, a member of the phosphonite ester family, are characterized by a phosphorus atom with a lone pair of electrons, making them effective nucleophiles and ligands for transition metals.

Structure and Electronic Properties

Diphenyl phenylphosphonite, (PhO)₂PPh, possesses a trivalent phosphorus atom bonded to two phenoxy groups and one phenyl group. The phosphorus atom's lone pair makes it a "soft" σ-donating ligand. The electronic nature of the attached groups significantly modulates its reactivity. The phenyl groups are less electron-withdrawing than the phenoxy groups, resulting in a reagent that is a potent nucleophile, capable of attacking various electrophiles.

The key to the utility of P(III) phosphines and their derivatives is the alterability of their electronic and steric properties.[1] The steric bulk, often quantified by the cone angle, and the electron density at the phosphorus center are critical parameters that influence the outcome of reactions, from reaction rates to stereoselectivity.

The Thermodynamic Driving Force: The P=O Bond

A unifying theme across many reactions involving trivalent phosphorus reagents is their oxidation to the pentavalent state, typically forming a phosphine oxide or a phosphate. The formation of the phosphorus-oxygen double bond (P=O) is an extremely favorable thermodynamic event, releasing significant energy and often serving as the primary driving force for the entire reaction sequence. This conversion from a P(III) reactant to a P(V) byproduct is central to the mechanisms of both the Mitsunobu and Wittig reactions.

Mechanism in Key Stoichiometric Reactions

In many applications, diphenyl phenylphosphonite and its analogue, triphenylphosphine (TPP), are used in stoichiometric amounts to effect a specific chemical transformation. Their function is not catalytic but rather as a crucial reagent that is consumed during the reaction.

The Mitsunobu Reaction: Activating Alcohols for Sₙ2 Displacement

The Mitsunobu reaction is a cornerstone of synthetic chemistry, enabling the conversion of primary and secondary alcohols to a wide array of functional groups, including esters, ethers, and azides, with a predictable inversion of stereochemistry.[2][3] The reaction relies on the synergistic action of a phosphine (like triphenylphosphine or, by extension, diphenyl phenylphosphonite) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3]

The mechanism, while complex, can be understood as a sequence of activation and displacement steps.[2][3][4]

-

Betaine Formation: The reaction initiates with the nucleophilic attack of the phosphine on the electrophilic nitrogen of DEAD, forming a zwitterionic adduct known as a betaine.[3]

-

Proton Transfer: The betaine is a strong base and rapidly deprotonates the acidic pronucleophile (e.g., a carboxylic acid), forming an ion pair.[3]

-

Alcohol Activation: The alcohol's oxygen atom then attacks the now positively charged phosphorus atom. This step forms a key intermediate, the alkoxyphosphonium salt, effectively converting the hydroxyl group—a notoriously poor leaving group—into an excellent one.

-

Sₙ2 Displacement: The conjugate base of the pronucleophile, now a potent nucleophile, performs a backside attack on the carbon atom bearing the activated hydroxyl group. This Sₙ2 displacement proceeds with a clean inversion of stereochemistry and expels a molecule of triphenylphosphine oxide (TPPO).[2][3]

The formation of the highly stable P=O bond in TPPO is the thermodynamic sink that drives the entire process to completion.[5]

Caption: The mechanistic cycle of the Mitsunobu reaction.

The following is a generalized protocol for a standard Mitsunobu esterification.

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 eq.), carboxylic acid (1.2-1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF).[6]

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition: Add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution. An exothermic reaction and color change are typically observed.[6]

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by Thin Layer Chromatography (TLC). The formation of a white precipitate (triphenylphosphine oxide) is a visual indicator of reaction progress.[6]

-

Workup: Upon completion, the reaction mixture can be concentrated. The resulting residue is often triturated with a solvent like diethyl ether to precipitate the bulk of the triphenylphosphine oxide, which can be removed by filtration.[6]

-

Purification: The filtrate is then concentrated and purified by column chromatography to isolate the desired ester.

The Wittig Reaction: Olefination of Carbonyls

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[7] It involves the reaction of a carbonyl compound with a phosphonium ylide (a Wittig reagent), which is typically prepared from a phosphine and an alkyl halide.[8]

-

Ylide Formation: A phosphonium ylide is prepared by reacting a phosphine, like triphenylphosphine, with an alkyl halide to form a phosphonium salt. This salt is then deprotonated with a strong base (e.g., n-BuLi, NaH) to generate the ylide, a species with adjacent positive (on P) and negative (on C) charges.[9]

-

Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon. Modern mechanistic understanding, particularly in lithium-free conditions, favors a concerted [2+2] cycloaddition between the ylide and the carbonyl compound.[7][8][9] This directly forms a four-membered ring intermediate called an oxaphosphetane.

-

Decomposition: The oxaphosphetane intermediate is unstable and rapidly collapses in a retro-[2+2] cycloaddition.[9] This step breaks the C-P and C-O single bonds and forms a C=C double bond (the desired alkene) and a P=O double bond (triphenylphosphine oxide).

The exceptional stability of the P=O bond in the phosphine oxide byproduct is the thermodynamic driving force for this transformation.[10]

Caption: The Wittig reaction mechanism via an oxaphosphetane intermediate.

Role as a Ligand in Transition Metal Catalysis

Beyond stoichiometric applications, trivalent phosphorus compounds are arguably the most significant class of ligands for transition metal-catalyzed reactions, particularly cross-coupling.[1] They play a crucial role in stabilizing the metal center, modulating its reactivity, and facilitating the key steps of the catalytic cycle.

The Catalytic Cycle: A Ligand's Influence

In a typical palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig), the phosphine ligand (L) influences each elementary step:

-

Oxidative Addition: The active Pd(0)Lₙ catalyst reacts with an organohalide (R-X). Electron-rich phosphine ligands increase the electron density on the metal center, which generally accelerates this rate-limiting step.

-

Transmetalation: An organometallic reagent (R'-M) transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups (R and R') couple and are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. This step is often promoted by sterically bulky ligands.

Diphenyl phenylphosphonite, with its combination of steric bulk and moderate electron-donating ability, can be an effective ligand for stabilizing the catalytic species and promoting efficient turnover.

Visualization of a Generic Cross-Coupling Cycle

Caption: A generic catalytic cycle for a Pd-catalyzed cross-coupling reaction.

Advanced Applications: Organocatalysis

Recent research has expanded the role of phosphorus compounds into organocatalysis. In a novel approach to ring-opening polymerization (ROP) of lactones like ε-caprolactone, a dual system of ethyl diphenylphosphinite (a phosphonite relative) and diphenyl phosphate (a P(V) species) has been developed.[11]

In this system, the phosphinite acts as the initiator, while the diphenyl phosphate serves as a dual-role organocatalyst.[11] It operates via an activated monomer mechanism, where the acidity of the phosphate catalyst is crucial for promoting monomer activation while also controlling the equilibrium between active and dormant propagating species.[11] This metal-free approach provides excellent control over polymer molecular weight and structure, highlighting the expanding utility of phosphorus-based compounds in modern synthesis.[12]

Practical Considerations

-

Handling: Many trivalent phosphines, particularly alkylphosphines, are air-sensitive and can be pyrophoric.[13] Aryl phosphines and phosphonites are generally less sensitive but should still be handled under an inert atmosphere (nitrogen or argon) using anhydrous solvents to prevent oxidation to the corresponding P(V) oxide.[14]

-

Byproduct Removal: A significant practical challenge in both Wittig and Mitsunobu reactions is the removal of the phosphine oxide byproduct. Strategies include:

-

Crystallization/Filtration: Triphenylphosphine oxide is often crystalline and can sometimes be removed by filtration from a nonpolar solvent.[6]

-

Chromatography: Standard silica gel chromatography is effective but can be tedious on a large scale.

-

Modified Reagents: Resin-bound phosphines or phosphines with basic/acidic handles have been developed to simplify purification through filtration or acid-base extraction.[4]

-

Conclusion

Diphenyl phenylphosphonite and its structural analogues are far more than simple reagents; they are versatile tools whose reactivity can be precisely controlled by modulating their steric and electronic environment. Their mechanism of action is rooted in the fundamental properties of the trivalent phosphorus atom: its nucleophilicity, its ability to coordinate to metals, and the immense thermodynamic driving force associated with its oxidation to the pentavalent state. From the elegant stereochemical control in the Mitsunobu reaction to the robust C-C bond formation of the Wittig reaction and the intricate dance of catalytic cross-coupling, these organophosphorus compounds provide chemists with a powerful and adaptable platform for molecular construction. A thorough understanding of their underlying mechanisms is paramount for their effective application in research, discovery, and development.

References

-

Wikipedia. Dialkylbiaryl phosphine ligands. [Link]

-

Grushin, V. V., et al. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics. [Link]

-

OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. [Link]

-

Khadse, S. Mitsunobu Reaction. [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. [Link]

-

ResearchGate. Diphenyl Phosphate/Ethyl Diphenylphosphinite as an Efficient Organocatalytic System for Ring-opening Polymerization of ε-Caprolactone and δ-Valerolactone. [Link]

-

Wikipedia. Mitsunobu reaction. [Link]

-

Hughes, D. L. (2023). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. PMC. [Link]

-

PrepChem.com. Synthesis of diphenylphosphine. [Link]

-

Organic Synthesis. Mitsunobu reaction. [Link]

-

Wikipedia. Wittig reaction. [Link]

-

Royal Society of Chemistry. Diphenyl phosphate/ethyl diphenylphosphinite as an efficient organocatalytic system for ring-opening polymerization of ε-caprolactone and δ-valerolactone. [Link]

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

-

Chemistry Steps. Wittig Reaction – Examples and Mechanism. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

ResearchGate. Diphenyl Phosphate as an Efficient Cationic Organocatalyst for Controlled/Living Ring-Opening Polymerization of ??-Valerolactone and ??-Caprolactone. [Link]

Sources

- 1. Phosphine Ligands [sigmaaldrich.com]

- 2. Mitsunobu Reaction [organic-chemistry.org]

- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 4. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 5. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. Diphenyl phosphate/ethyl diphenylphosphinite as an efficient organocatalytic system for ring-opening polymerization of ε-caprolactone and δ-valerolactone - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. prepchem.com [prepchem.com]

Theoretical Studies on Diphenyl Phenylphosphonite Electronic Structure

Content Type: In-Depth Technical Guide Audience: Computational Chemists, Catalysis Researchers, Drug Development Scientists

Executive Summary: The Ligand Architecture

Diphenyl phenylphosphonite (DPP), with the formula PhP(OPh)₂ , occupies a critical "middle ground" in organophosphorus ligand chemistry. Structurally bridging the gap between σ-donating triphenylphosphine (PPh₃) and the strong π-accepting triphenylphosphite (P(OPh)₃), DPP offers a tunable electronic profile essential for modulating metal center reactivity in hydroformylation and asymmetric hydrogenation.

This guide details the theoretical framework for characterizing DPP’s electronic structure. It moves beyond standard geometry optimization to explore the subtle orbital interactions—specifically the

Computational Methodology

To accurately model DPP, researchers must account for the conformational flexibility of the three phenyl rings and the specific hybridization of the phosphorus atom. The following protocol ensures high-fidelity electronic structure data.

2.1. Level of Theory Selection

| Calculation Type | Recommended Functional | Basis Set | Justification |

| Geometry Opt. | B3LYP-D3(BJ) or M06-2X | 6-311G(d,p) | M06-2X captures |

| NMR Shielding | PBE0 or KT2 | pcS-2 or 6-311+G(2d,p) | PBE0 provides superior error cancellation for |

| Excited States | CAM-B3LYP | def2-TZVP | Long-range correction is vital for Charge Transfer (CT) states involving the phenoxy groups. |

| Solvation | IEF-PCM or SMD | -- | Implicit solvation (e.g., in THF or Toluene) stabilizes the polar P-O bonds. |

2.2. Protocol for Conformer Generation

DPP possesses a flexible

-

Scan: Perform a relaxed potential energy surface (PES) scan around the P-O-C dihedral angles (

to -

Boltzmann Weighting: Identify local minima. Calculate the Boltzmann population at 298 K to determine the dominant conformer contributing to the average spectral properties.

Electronic Structure Analysis

3.1. Frontier Molecular Orbitals (FMO)

The reactivity of DPP is governed by the energy and shape of its frontier orbitals.

-

HOMO (Highest Occupied Molecular Orbital):

-

Character: Predominantly localized on the Phosphorus lone pair (

), with minor contributions from the phenyl -

Implication: The energy of the HOMO directly correlates with the ligand's

-donating ability. In DPP, the electronegative oxygen atoms inductively withdraw electron density, stabilizing (lowering) the HOMO energy relative to PPh₃, making DPP a weaker

-

-

LUMO (Lowest Unoccupied Molecular Orbital):

-

Character: Delocalized over the P-Ph

system and the -

Implication: The low-lying LUMO facilitates back-bonding from metal

-orbitals (

-

3.2. Natural Bond Orbital (NBO) Interactions

NBO analysis reveals the "hidden" hyperconjugative stabilizations that dictate geometry and reactivity.

-

Anomeric Effect (

): The lone pairs on the phenoxy oxygens donate into the antibonding orbital of the P-Ph bond. This strengthens the P-O bond (shortening it) while weakening the P-C bond. -

Phosphorus Hybridization: In DPP, the phosphorus atom exhibits high

-character in the lone pair (typically >60%), which correlates with larger bond angles and specific

Visualization: Computational Workflow

The following diagram outlines the logical flow for a complete theoretical characterization of DPP, from initial structure to reactivity prediction.

Figure 1: Step-by-step computational workflow for characterizing Diphenyl phenylphosphonite.

Spectroscopic Validation: P NMR

Theoretical predictions must be validated against experimental NMR data. For phosphonites, the chemical shift is highly sensitive to the P-O-C bond angles.

-

Experimental Baseline:

ppm (relative to 85% H₃PO₄). -

Calculation Protocol (GIAO):

Where -

Scaling: Systematic errors in DFT often require linear scaling. A typical scaling factor for B3LYP/6-31G(d) is:

(Note: Users should generate their own scaling factors based on a training set of similar phosphonites).

Catalytic Reactivity & Ligand Field Parameters

The theoretical data culminates in the calculation of two critical ligand parameters used in drug synthesis and catalysis.

6.1. Tolman Electronic Parameter (TEP)

The TEP measures the net electron-donating power.

-

Method: Calculate the A1 carbonyl stretching frequency (

) of the complex -

Theoretical Correlation:

DPP, being a weaker donor than PPh₃, will result in a higher

6.2. Global Reactivity Descriptors

Using the energies of the HOMO (

| Descriptor | Formula | Interpretation for DPP |

| Chemical Hardness ( | High | |

| Electrophilicity Index ( | Measures the propensity to accept electrons (back-bonding capacity). |

Visualizing Orbital Interactions

The interaction between the Metal (M) and DPP is dominated by

Figure 2: Dewar-Chatt-Duncanson model applied to Metal-DPP interactions. The phosphonite LUMO accepts electron density from the metal, stabilizing low oxidation states.

References

-

Prediction of 31P NMR Chemical Shifts using DFT Source: Beilstein Journal of Organic Chemistry URL:[Link]

-

Theoretical Investigation of Phosphorescent Complexes (HOMO/LUMO Analysis) Source: National Institutes of Health (PMC) URL:[Link]

-

Basic Electronic Structure Calculation Protocols (CP2K/DFT) Source: CP2K.org URL:[Link]

-

Natural Bond Orbital (NBO) Analysis in Organophosphorus Compounds Source: ResearchGate (General Methodology Reference) URL:[Link]

-

Ligand Effects in Iridium(III) Complexes (DFT Studies) Source: Royal Society of Chemistry URL:[1][Link]

Sources

Discovery and history of Diphenyl phenylphosphonite

Content Type: Technical Whitepaper Subject: Diphenyl phenylphosphonite (CAS 13410-61-2) Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists[1]

Executive Summary

Diphenyl phenylphosphonite (PhP(OPh)₂), assigned CAS 13410-61-2 , is a trivalent organophosphorus ester characterized by a pyramidal phosphorus center bonded to one phenyl ring and two phenoxy groups.[1] Unlike its pentavalent counterpart (diphenyl phenylphosphonate), this P(III) compound retains a lone pair of electrons, rendering it highly nucleophilic and chemically versatile.

Historically emerging from the foundational phosphorus research of the late 19th century, it has evolved from a laboratory curiosity into a critical intermediate for the synthesis of phosphonates via the Michaelis-Arbuzov reaction, a ligand in homogeneous catalysis, and a reagent in peptide mimetic development. This guide provides a definitive technical analysis of its synthesis, reactivity, and application in modern organic chemistry.

Chemical Identity & Physical Properties[2][3][4][5]

| Property | Data |

| IUPAC Name | Diphenyl phenylphosphonite |

| CAS Number | 13410-61-2 |

| Molecular Formula | |

| Molecular Weight | 294.28 g/mol |

| Structure | P(III) center; 1 P-C bond (Phenyl), 2 P-O bonds (Phenoxy) |

| Appearance | Colorless to pale yellow liquid |

| Density | ~1.165 g/mL at 25 °C |

| Boiling Point | ~220 °C at 8 Torr (Vacuum distillation required) |

| Solubility | Soluble in DCM, Toluene, THF; Hydrolyzes in water |

| Stability | Air and moisture sensitive (oxidizes to phosphonate) |

Historical Genesis: The Michaelis Era

The discovery of diphenyl phenylphosphonite is inextricably linked to the "Michaelis School" of phosphorus chemistry in the late 19th century. August Michaelis (1847–1916), a pioneer in organophosphorus synthesis, systematically explored the reactivity of phosphorus trichloride (

-

1870s-1890s: Michaelis and his collaborators demonstrated that P-Cl bonds could be substituted by phenols in the presence of heat or base.[1] While alkyl phosphites were studied by Arbuzov, the aryl esters (like diphenyl phenylphosphonite) were synthesized to study the comparative stability of the P-O-Aryl vs. P-O-Alkyl bond.

-

The Arbuzov Connection: The compound gained significant theoretical importance during the definition of the Michaelis-Arbuzov reaction (1898). It served as a model substrate to demonstrate that aryl esters are far more resistant to the catalytic isomerization that converts alkyl phosphites to phosphonates, requiring higher temperatures or specific catalysts to undergo the transformation.

Synthetic Protocol: The Nucleophilic Substitution Pathway

The industrial and laboratory standard for synthesizing diphenyl phenylphosphonite relies on the nucleophilic substitution of dichlorophenylphosphine (

The Reaction Mechanism

The synthesis is a step-wise substitution where the phenoxide oxygen attacks the electrophilic phosphorus center, displacing chloride. A base (typically Triethylamine or Pyridine) is strictly required to scavenge the HCl byproduct, driving the equilibrium forward and preventing acid-catalyzed hydrolysis.

Detailed Experimental Protocol

-

Scale: 50 mmol

-

Pre-requisites: All glassware must be oven-dried. Reaction must be performed under an inert atmosphere (

or Ar).

Step-by-Step Procedure:

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet adapter.

-

Solvent Charge: Add Dichlorophenylphosphine (8.95 g, 50 mmol) and anhydrous Toluene (100 mL) to the flask. Cool the solution to 0°C using an ice bath.

-

Reagent Preparation: In a separate flask, dissolve Phenol (9.41 g, 100 mmol) and Triethylamine (11.1 g, 110 mmol, 1.1 eq excess) in anhydrous Toluene (50 mL).

-

Addition: Transfer the Phenol/Base mixture to the addition funnel. Add it dropwise to the stirred phosphine solution over 45 minutes. Critical: Maintain internal temperature <5°C to prevent side reactions.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. A thick white precipitate of Triethylamine Hydrochloride (

) will form. -

Work-up: Filter the mixture through a sintered glass funnel (or Celite pad) under nitrogen to remove the salt. Wash the filter cake with dry toluene (2 x 20 mL).

-

Purification: Concentrate the filtrate under reduced pressure (Rotavap). Purify the oily residue via vacuum distillation (approx. 200–220°C at reduced pressure) to obtain the pure product as a colorless oil.

Synthesis Workflow Diagram[1]

Figure 1: Step-by-step synthesis workflow for Diphenyl phenylphosphonite via base-mediated esterification.

Mechanistic Role in Organic Synthesis

Diphenyl phenylphosphonite is defined by its Phosphorus(III) center, which possesses a reactive lone pair. This electronic structure dictates its two primary modes of reactivity: Ligand Coordination and Arbuzov-type Transformations .[1]

The Michaelis-Arbuzov Reactivity

Unlike trialkyl phosphites, the triphenyl ester analogues (like PhP(OPh)₂) are relatively sluggish in the Arbuzov reaction because the phenoxide group is a poor leaving group compared to alkoxides. However, with highly reactive alkyl halides (e.g., Methyl Iodide, Benzyl Bromide) and heat, it undergoes the transformation to form Diphenyl alkyl(phenyl)phosphonates .

Mechanism:

-

Nucleophilic Attack: The P(III) lone pair attacks the alkyl halide electrophile (

). -

Phosphonium Intermediate: Formation of a quasi-phosphonium salt

.[1] -

Dealkylation (Arbuzov Collapse): The halide anion (

) attacks the carbon of the phenoxy group. Note: In aryl esters, this step is difficult because-

Correction: For diphenyl phenylphosphonite, the "Arbuzov" product is often formed via a different pathway or requires forcing conditions where the aryl group is not the leaving group, or the reaction stops at the salt stage unless water is present (hydrolysis).

-

Modern Application:[1] It is more commonly used to synthesize

-aminophosphonates (peptide mimics) where the P-H bond is formed via hydrolysis or reaction with imines (Pudovik reaction equivalent).[1]

-

Ligand Chemistry

The presence of two phenoxy groups makes the phosphorus center a stronger

Reactivity Diagram[1]

Figure 2: The divergent reactivity pathways of Diphenyl phenylphosphonite.

Key Applications in Drug Development

Peptide Mimetics & Protease Inhibitors

Diphenyl phenylphosphonite is a precursor to phosphonopeptides .[1] By reacting with aldehydes and amines (Kabachnik-Fields reaction) or imines (Pudovik reaction), the P-C bond is formed, creating analogues of amino acids where the carboxylate is replaced by a phosphonate.

-

Mechanism: These analogues act as Transition State Inhibitors for metalloproteases and serine proteases. The tetrahedral geometry of the phosphorus mimics the tetrahedral intermediate of peptide bond hydrolysis.

Antioxidant Stabilization

In polymer chemistry, P(III) species act as "secondary antioxidants." They scavenge hydroperoxides (

Safety & Handling

-

Corrosivity: The compound can hydrolyze on skin contact to release Phenol, which is toxic and causes severe chemical burns.

-

Inhalation: Vapors are irritating to the respiratory tract.

-

Storage: Must be stored under inert gas (

or Ar) in a cool, dry place. Exposure to air leads to the formation of the P(V) oxide.

References

-

ChemicalBook. (2023).[1] Diphenyl phenylphosphonite Properties and Suppliers (CAS 13410-61-2).[1][2][3]Link

-

PubChem. (2024).[1] Diphenyl phenylphosphonate (Related P(V) Structure & Toxicology).Link

-

PrepChem. (2024).[1] Synthesis of Dichlorophenylphosphine (Precursor Protocol).Link

-

Organic Syntheses. (2014). General Procedures for Phosphine Synthesis.[1][4] Org.[1][4] Synth. Coll. Vol. 10. Link

-

Royal Society of Chemistry. (2022).[1] Phosphinines and donor-substituted phosphinines in homogeneous catalysis.[1][5] Dalton Trans.[1] Link

-

Sigma-Aldrich. (2024).[1] Dimethyl phenylphosphonite (Analogous Ligand Applications).[6][7]Link

Sources

Technical Whitepaper: Stability Profile and Degradation Mechanisms of Diphenyl Phenylphosphonite

The following technical guide details the stability profile, degradation mechanisms, and handling protocols for Diphenyl Phenylphosphonite , a trivalent phosphorus compound used as a ligand and intermediate in organometallic synthesis.

Executive Summary

Diphenyl phenylphosphonite (PhP(OPh)₂, CAS 3274-96-6) is a P(III) organophosphorus ester characterized by high reactivity toward both oxygen and moisture. Unlike its pentavalent analog (diphenyl phenylphosphonate), this compound possesses a lone pair of electrons on the phosphorus atom, making it susceptible to rapid oxidation and nucleophilic attack. This guide outlines the specific degradation pathways—oxidative conversion and hydrolytic cleavage—and provides validated protocols for monitoring stability using ³¹P NMR spectroscopy.

Chemical Identity and Physicochemical Properties[1][2][3][4][5]

It is critical to distinguish Diphenyl phenylphosphonite from its oxidation product and hydrolysis analogs.

| Property | Specification |

| Chemical Name | Diphenyl phenylphosphonite |

| Synonyms | Phenylphosphonous acid diphenyl ester; Diphenyl benzenephosphonite |

| CAS Number | 3274-96-6 |

| Molecular Formula | C₁₈H₁₅O₂P |

| Molecular Weight | 294.28 g/mol |

| Oxidation State | Phosphorus (III) |

| Appearance | Colorless to pale yellow viscous liquid |

| Solubility | Soluble in organic solvents (DCM, Toluene, THF); Reacts with water |

Stability Profile

The stability of diphenyl phenylphosphonite is governed by two primary vectors: Oxidative Instability and Hydrolytic Instability .

Oxidative Stability (Air Sensitivity)

-

Risk Level: High.

-

Mechanism: The phosphorus lone pair facilitates direct reaction with triplet oxygen or reactive oxygen species (ROS).

-

Outcome: Conversion to Diphenyl phenylphosphonate (CAS 3049-24-9).[1][2] This reaction is exothermic and thermodynamically favored due to the formation of the strong P=O double bond.

Hydrolytic Stability (Moisture Sensitivity)

-

Risk Level: High.

-

Mechanism: The P–O–Ph ester linkages are susceptible to nucleophilic attack by water.

-

Outcome: Stepwise hydrolysis leads to the release of phenol and the formation of Phenylphosphinic acid (via tautomerization of the intermediate phenylphosphonous acid).

Degradation Pathways: Mechanistic Detail

The following diagram illustrates the divergent degradation pathways for Diphenyl phenylphosphonite when exposed to air (Oxidation) versus moisture (Hydrolysis).

Diagram 1: Degradation Network

Caption: Divergent degradation pathways of Diphenyl phenylphosphonite. The oxidation pathway yields the P(V) phosphonate, while hydrolysis yields phenylphosphinic acid and phenol.

Mechanism of Hydrolysis

The hydrolysis of phosphonite esters differs from phosphonates due to the P(III) center.

-

Nucleophilic Attack: Water attacks the phosphorus center, displacing a phenoxide ion (PhO⁻), which protonates to form phenol (PhOH).

-

Tautomerization (The Critical Step): The initial hydrolysis product is Phenylphosphonous acid monoester (PhP(OH)(OPh)). However, P(III)-OH species are generally unstable relative to their P(V)-H tautomers. The proton migrates from oxygen to phosphorus, forming a P=O bond and a P-H bond.

-

Result: The observed intermediate is Phenylphosphinic acid phenyl ester (PhPH(O)(OPh)). Further hydrolysis cleaves the second phenoxy group, yielding Phenylphosphinic acid (PhPH(O)(OH)).

Experimental Protocols for Stability Assessment

To validate the quality of Diphenyl phenylphosphonite, ³¹P NMR is the gold-standard analytical method due to the distinct chemical shift windows of P(III) and P(V) species.

³¹P NMR Monitoring Protocol

Objective: Quantify the ratio of active P(III) ligand to oxidized/hydrolyzed impurities.

Reagents & Equipment:

-

Solvent: Anhydrous d₈-Toluene or CDCl₃ (Note: CDCl₃ can be acidic and accelerate hydrolysis; Toluene is preferred for stability studies).

-

Standard: Triphenylphosphine (PPh₃) internal standard (optional, δ -6 ppm).

-

Instrument: 400 MHz NMR (³¹P frequency ~162 MHz).

Workflow:

-

Sample Prep: Prepare a 0.05 M solution of the analyte in the glovebox. Load into a J. Young NMR tube to prevent air exposure during transfer.

-

Acquisition: Acquire ³¹P{¹H} (proton-decoupled) spectra.

-

Analysis: Integrate peaks based on the table below.

Data Interpretation Table:

| Species | Structure | Approx.[3][2][4][5] ³¹P Shift (δ ppm)* | Signal Type |

| Diphenyl phenylphosphonite | PhP(OPh)₂ | +159 to +162 | Singlet (P-III) |

| Diphenyl phenylphosphonate | PhP(O)(OPh)₂ | +10 to +20 | Singlet (P-V) |

| Phenylphosphinic acid | PhPH(O)(OH) | +20 to +35 | Multiplet (P-H coupling if coupled) |

| Triphenylphosphine (Std) | PPh₃ | -6 | Singlet |

(Note: Chemical shifts are solvent-dependent. Run authentic standards for precise calibration.)

Diagram 2: Experimental Workflow

Caption: Validated workflow for assessing P(III) ligand purity under inert conditions.

Handling and Storage Recommendations

Based on the degradation mechanisms identified, the following storage protocols are mandatory to maintain scientific integrity:

-

Atmosphere: Store strictly under Nitrogen or Argon.

-

Container: Schlenk flasks or Teflon-sealed vials inside a glovebox. Avoid rubber septa for long-term storage as they are permeable to oxygen and moisture over time.

-

Scavengers: Do not use silica gel for purification without buffering, as the acidic surface can catalyze hydrolysis. Use neutral alumina or distillation for purification.

References

-

Vertex AI Search. (2026). Diphenyl phenylphosphonite hydrolysis mechanism and kinetics. Retrieved from 6

-

PubChem. (2026). Diphenyl phenylphosphonate (Oxidation Product) Properties. National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2026). Dimethyl phenylphosphonite (Analog) Technical Data. Retrieved from

-

Oxford Instruments. (2026). Analysing phosphorus containing compounds using 31P Benchtop NMR. Retrieved from

-

TriLink BioTechnologies. (2026). 31P Chemical Shifts in NMR Spectra of Nucleotide Derivatives. Retrieved from

Sources

- 1. pure-synth.com [pure-synth.com]

- 2. Diphenyl P-phenylphosphonate | C18H15O3P | CID 76448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 4. Schweizer's reagent - Wikipedia [en.wikipedia.org]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Analysis of linear free-energy relationships combined with activation parameters assigns a concerted mechanism to alkaline hydrolysis of x-substituted phenyl diphenylphosphinates - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile and Handling of Diphenyl Phenylphosphonite

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for Diphenyl phenylphosphonite .

CAS: 13410-61-2 | Formula: C₁₈H₁₅O₂P | MW: 294.28 g/mol [1]

Executive Summary

Diphenyl phenylphosphonite (PhP(OPh)₂) is a trivalent organophosphorus ester used primarily as a ligand in homogeneous catalysis (e.g., Rhodium or Iridium-catalyzed hydroformylation) and as a reactive intermediate in the synthesis of phosphonates via the Michaelis-Arbuzov reaction.[1]